![molecular formula C15H13F3N6O2 B610110 O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine CAS No. 680622-70-2](/img/structure/B610110.png)
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine
概要
説明
“O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine” is a chemical compound with the molecular formula C15H13F3N6O2 and a molecular weight of 366.3 . It is also known by the IUPAC name N-(4-{[(2-amino-9H-purin-6-yl)oxy]methyl}benzyl)-2,2,2-trifluoroacetamide .
Molecular Structure Analysis
The molecular structure of “O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine” can be represented by the SMILES notation: Nc1nc(OCc2ccc(CNC(=O)C(F)(F)F)cc2)c3nc[nH]c3n1 . The InChI representation is: InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24) .Physical And Chemical Properties Analysis
“O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine” is a neat product that should be stored at 28°C .科学的研究の応用
Cancer Treatment
API-1 has been identified as a potent and specific covalent PIN1 inhibitor, which reduced tumour progression and increased survival in mouse models of cancer . It has shown to have anticancer effects, demonstrating modest PIN1-dependent antiproliferative activity in 2D and 3D cancer cell culture models .
Suppression of Hepatocellular Carcinoma
API-1 has been found to regulate microRNA biogenesis and suppress hepatocellular carcinoma development . It maintains the active conformation of phosphorylated XPO5 and restores XPO5-driven precursor miRNA nuclear-to-cytoplasm export, activating anticancer miRNA biogenesis .
Inhibition of Cell Proliferation and Migration
API-1 suppresses in vitro cell proliferation and migration of hepatocellular carcinoma cells . This makes it a potential therapeutic agent for the treatment of this type of cancer.
Regulation of MicroRNA Biogenesis
API-1 has been found to regulate microRNA biogenesis . MicroRNAs play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis, and their dysregulation is associated with the development and progression of various diseases, including cancer.
Potential Treatment for BRAF-mutant Thyroid Cancers
Research suggests that API-1 may sensitize BRAF-mutant thyroid cancers to BRAF inhibitors . This could provide an alternative treatment strategy for patients with this type of cancer.
Research Tool
API-1 is used as a research tool in proteomics research . It helps scientists understand the role of PIN1 in various biological processes and diseases.
作用機序
Target of Action
The primary target of the PIN1 inhibitor API-1 is the Peptidyl-prolyl isomerase (PIN1) . PIN1 specifically binds and isomerizes the phosphorylated serine/threonine–proline (pSer/Thr–Pro) motif, which results in the alteration of protein structure, function, and stability . The altered structure and function of these phosphorylated proteins regulated by PIN1 are closely related to cancer development .
Mode of Action
PIN1 inhibitor API-1 directly and specifically binds to the Pin1 peptidyl-prolyl isomerase (PPIase) domain and inhibits Pin1 cis-trans isomerizing activity . This inhibition results in the maintenance of the active conformation of a protein called XPO5 .
Biochemical Pathways
The PIN1 inhibitor API-1 affects the miRNA biogenesis pathway . By retaining the active conformation of phosphorylated XPO5, API-1 restores the ability of XPO5 to transport pre-miRNAs from the nucleus to the cytoplasm . This up-regulates the anticancer miRNA biogenesis .
Result of Action
The result of the action of PIN1 inhibitor API-1 is the suppression of both in vitro and in vivo hepatocellular carcinoma development . This is achieved through the up-regulation of anticancer miRNA biogenesis .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target. It’s worth noting that the effectiveness of API-1 can vary depending on the level of PIN1 expression and/or the phosphorylation level of XPO5 .
Safety and Hazards
特性
IUPAC Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWAWXGBQPBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652683 | |
| Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine | |
CAS RN |
680622-70-2 | |
| Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the PIN1 inhibitor API-1 (O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine) interact with its target, and what are the downstream effects, particularly in the context of cancer treatment?
A1: API-1 exerts its anti-cancer effects by specifically inhibiting the peptidyl-prolyl cis-trans isomerase activity of PIN1. [, ] This inhibition prevents PIN1 from interacting with and isomerizing its target proteins, many of which are involved in cell cycle regulation, proliferation, and apoptosis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)
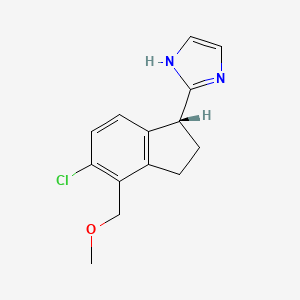
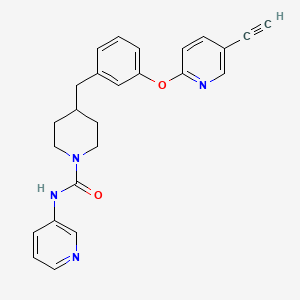

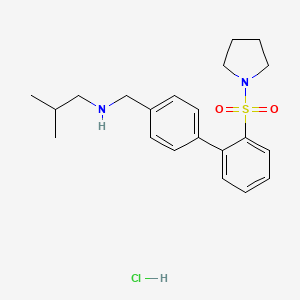
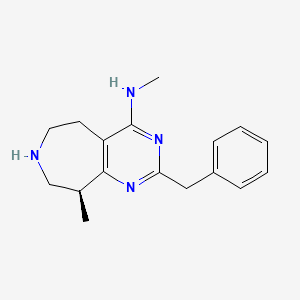
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)
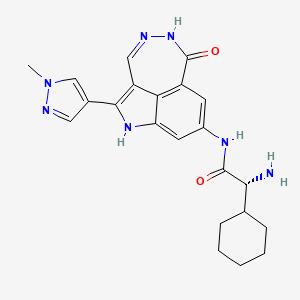
![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)
![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)

![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)
